molecular formula C44H62N10O10S2 B1670231 Deltorphin CAS No. 119975-64-3

Deltorphin

Cat. No. B1670231
M. Wt: 955.2 g/mol
InChI Key: BHSURCCZOBVHJJ-NWOHMYAQSA-N
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Description

Deltorphin is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor . It exhibits antinociceptive and pro-angiogenic activities .


Synthesis Analysis

Deltorphins are endogenous linear heptapeptides, isolated from skin extracts of frogs belonging to the genus Phyllomedusa . Two deltorphins with the sequence Tyr-Ala-Phe-Asp(or Glu)-Val-Val-Gly-NH2 have been isolated from skin extracts of Phyllomedusa bicolor . The alanine in position 2 is in the D configuration .


Physical And Chemical Properties Analysis

Deltorphin has a molecular weight of 955.15 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Opioid Receptor Selectivity and Affinity

Deltorphins are characterized by their extraordinary affinity and selectivity for delta opioid receptors, surpassing that of any other natural compound known to date. The specific amino acid sequences and structures of deltorphins, such as the presence of a D-configured alanine, contribute to their high receptor affinity. This unique feature makes deltorphins invaluable tools for exploring the physiological and pharmacological roles of delta opioid receptors, potentially leading to the development of new analgesic drugs with fewer side effects compared to traditional opioids. The research conducted by Erspamer et al. (1989) on these peptides has laid a foundational understanding of their biochemical properties and interactions with delta receptors, highlighting their significance in opioid receptor research (Erspamer et al., 1989).

Structure-Activity Relationship Studies

The detailed structure-activity relationship (SAR) studies of deltorphins have provided deep insights into the molecular determinants essential for their activity at the delta opioid receptors. These studies involve modifications of peptide sequences to identify the critical residues that contribute to their high potency and selectivity. Through such analyses, researchers can design and synthesize deltorphin analogs with enhanced properties, opening avenues for the creation of novel therapeutic agents. The work of Lazarus et al. (1999) on the synthesis of deltorphin analogues and their in vitro and in vivo pharmacological activities demonstrates the potential of these peptides in drug development and the broader implications for understanding receptor-ligand interactions (Lazarus et al., 1999).

Safety And Hazards

When handling Deltorphin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The infarct-limiting effect of the δ2-OR agonist deltorphin II depends on the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG . Hypothetical end-effectors of the cardioprotective effect of deltorphin II are the sarcolemmal KATP channels and the MPT pore . This suggests potential future directions for research into the therapeutic applications of Deltorphin .

properties

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSURCCZOBVHJJ-NWOHMYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152630
Record name Deltorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltorphin

CAS RN

119975-64-3
Record name Deltorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deltorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,460
Citations
V Erspamer, P Melchiorri… - Proceedings of the …, 1989 - National Acad Sciences
… the observed high receptor selectivity of dermorphin and deltorphin. … deltorphin, because of its high affinity and selectivity for the 8 opioid binding site (4). Both dermorphin and deltorphin …
Number of citations: 604 www.pnas.org
L Negri, L Noviello, V Noviello - European journal of pharmacology, 1996 - Elsevier
… [d-Ala 2 ,Ala 4 ]deltorphin (0.14–4.0 nmol) induced negligible … [d-Ala 2 ,Gly 4 ]deltorphin in rats pretreated with μ and δ antagonists, … [d-Ala 2 ,Ala 4 ]deltorphin had an antinociceptive and …
Number of citations: 20 www.sciencedirect.com
A Fiori, P Cardelli, L Negri, MR Savi… - Proceedings of the …, 1997 - National Acad Sciences
… The nonselective opiate antagonist naloxone inhibits deltorphin uptake by brain … in a transient stimulation of deltorphin uptake. Glutamine-accelerated deltorphin uptake correlates to the …
Number of citations: 58 www.pnas.org
G Improta, M Broccardo - Peptides, 1992 - Elsevier
Pharmacological assays in isolated tissues and binding tests have recently shown that two peptides, with the sequence Tyr-d-Ala-Phe-Asp-(or Glu)-Val-Val-Gly-NH 2 , isolated from skin …
Number of citations: 26 www.sciencedirect.com
G Kreil, D Barra, M Simmaco, V Erspamer… - European journal of …, 1989 - Elsevier
… We tested the inhibitory action of synthetic deltorphin, [L-MetZ]deltorphin and reference peptides on electrically evoked contractions of the myenteric plexus-longitudinal muscle of the …
Number of citations: 298 www.sciencedirect.com
GB Stefano, P Melchiorri, L Negri… - Proceedings of the …, 1992 - National Acad Sciences
… demonstrate that [D-Ala2]deltorphin I wasjust as potent in a … Thus, we determined whether [D-Ala]deltorphin I would affect … of [D-Ala2]deltorphin I at concentrations ranging from 10-5 to 10…
Number of citations: 146 www.pnas.org
R Longoni, L Spina, A Mulas, E Carboni… - Journal of …, 1991 - Soc Neuroscience
In order to investigate the relative role of central delta- and mu- opioid receptors in behavior, the effects of (D-Ala2)deltorphin II, a natural delta-opioid peptide, and PL017, a beta-…
Number of citations: 139 www.jneurosci.org
R Tomatis, M Marastoni, G Balboni… - Journal of medicinal …, 1997 - ACS Publications
The solid phase procedure, based on the Fmoc chemistry, was used to prepare some opioid deltorphin (H-Tyr-d-Ala-Phe-Asp-Val-Val-Gly-NH 2 , DEL C) and dermorphin (H-Tyr-d-Ala-…
Number of citations: 68 pubs.acs.org
SV Popov, AV Mukhomedzyanov, LN Maslov… - Membranes, 2023 - mdpi.com
… deltorphin II could prevent cardiac I/R injury when administered before ischemia [5]. In 2021, we found that deltorphin … Our studies indicated that the infarct-reducing effect of deltorphin II …
Number of citations: 3 www.mdpi.com
L Negri, G Improta, R Lattanzi… - British journal of …, 1995 - Wiley Online Library
1 In rats, the interaction between the μ‐opioid agonist dermorphin and the δ‐opioid agonist [D‐Ala 2 , Glu 4 ]deltorphin was studied in binding experiments to δ‐opioid receptors and in …
Number of citations: 30 bpspubs.onlinelibrary.wiley.com

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